methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1189749-39-0
VCID: VC7938927
InChI: InChI=1S/C6H6Cl2N2O2/c1-12-4(11)2-10-3-9-5(7)6(10)8/h3H,2H2,1H3
SMILES: COC(=O)CN1C=NC(=C1Cl)Cl
Molecular Formula: C6H6Cl2N2O2
Molecular Weight: 209.03

methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate

CAS No.: 1189749-39-0

Cat. No.: VC7938927

Molecular Formula: C6H6Cl2N2O2

Molecular Weight: 209.03

* For research use only. Not for human or veterinary use.

methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate - 1189749-39-0

Specification

CAS No. 1189749-39-0
Molecular Formula C6H6Cl2N2O2
Molecular Weight 209.03
IUPAC Name methyl 2-(4,5-dichloroimidazol-1-yl)acetate
Standard InChI InChI=1S/C6H6Cl2N2O2/c1-12-4(11)2-10-3-9-5(7)6(10)8/h3H,2H2,1H3
Standard InChI Key RFCZCRJMGOZVDG-UHFFFAOYSA-N
SMILES COC(=O)CN1C=NC(=C1Cl)Cl
Canonical SMILES COC(=O)CN1C=NC(=C1Cl)Cl

Introduction

Chemical Identity and Structural Properties

Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate belongs to the imidazole class, featuring a five-membered aromatic ring with two chlorine atoms at positions 4 and 5. The methyl acetate group is attached to the nitrogen at position 1, conferring both lipophilic and electrophilic characteristics. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC6H6Cl2N2O2C_6H_6Cl_2N_2O_2
Molecular Weight209.03 g/mol
CAS Number1189749-39-0
SMILESCOC(=O)CN1C=NC(=C1Cl)Cl
IUPAC NameMethyl 2-(4,5-dichloroimidazol-1-yl)acetate

The compound’s planar imidazole ring facilitates π-π stacking interactions, while the electron-withdrawing chlorine atoms enhance its electrophilicity, enabling nucleophilic substitution reactions .

Synthesis and Reaction Pathways

Industrial and Laboratory Synthesis

The synthesis typically involves a multi-step process:

  • Condensation: Benzyl alcohol reacts with chloroacetyl chloride in the presence of N,NN,N-diisopropylethylamine to form benzyl 2-chloroacetate .

  • Nucleophilic Substitution: The chloroacetate intermediate undergoes an SN2S_N2 reaction with 4,5-dichloroimidazole in dimethylformamide (DMF) with K2CO3K_2CO_3 as a base .

  • Ester Hydrolysis: Acidic hydrolysis with HCl yields the free acid derivative, though the methyl ester is often retained for further applications .

Key Conditions:

  • Temperature: Room temperature for substitution (24 hours), 65°C for hydrolysis .

  • Catalysts: K2CO3K_2CO_3 for deprotonation, HCl for hydrolysis .

  • Yield: Reported yields exceed 70% under optimized conditions .

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Deprotonation: K2CO3K_2CO_3 deprotonates imidazole, enhancing its nucleophilicity.

  • SN2S_N2 Attack: The imidazole nitrogen attacks the electrophilic carbon of chloroacetate, displacing chloride .

Imidazole+ChloroacetateK2CO3IntermediateHClMethyl 2-(4,5-dichloroimidazol-1-yl)acetate\text{Imidazole} + \text{Chloroacetate} \xrightarrow{K_2CO_3} \text{Intermediate} \xrightarrow{HCl} \text{Methyl 2-(4,5-dichloroimidazol-1-yl)acetate}

Biological Activities and Pharmaceutical Relevance

Antibacterial and Antifungal Properties

Methyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate exhibits moderate activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 32–64 µg/mL. The mechanism involves disruption of microbial cell membranes via interaction with phospholipid bilayers.

Enzyme Inhibition

The compound serves as a precursor for angiotensin-converting enzyme (ACE) inhibitors. Structural analogs, such as 2-butyl-4-chloro-1-methylimidazole derivatives, demonstrate IC₅₀ values of 0.8–1.2 µM against ACE . The dichloroimidazole core likely binds to the enzyme’s zinc center, mimicking endogenous substrates .

Industrial Applications

Drug Synthesis

This compound is a key intermediate in synthesizing zoledronic acid, a bisphosphonate used to treat osteoporosis . Its methyl ester group simplifies purification and enhances stability during multi-step reactions .

Material Science

The dichloroimidazole moiety participates in coordination chemistry, forming complexes with transition metals like palladium and platinum. These complexes show promise in catalysis and optoelectronics .

Research Gaps and Future Directions

  • Toxicological Profiling: Limited data exist on acute toxicity or long-term exposure effects.

  • Synthetic Optimization: Scalable methods using green solvents (e.g., ethanol, water) are needed.

  • Therapeutic Exploration: Structural modifications could enhance bioavailability and target specificity.

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